

Quantitative Profile of the Glucuronidation Pathway

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Compound Focus: Ertugliflozin

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The table below summarizes the fractional contributions of UGT and CYP enzymes to **ertugliflozin's** clearance, based on in vitro and human mass balance studies [1] [2] [3].

Enzyme/Pathway	Fraction of Metabolism (f_m)	Contribution to Systemic Clearance	Key Metabolite(s) Formed
Overall Glucuronidation	~86% [1] [3]	~86% [2]	Inactive O-glucuronides
UGT1A9	70% - 81% [1] [2]	~70% [2]	Major: 3-O- β -glucuronide (M5c) [2]
UGT2B7 / UGT2B4	16% - 19% [1] [2]	~16% [2]	Minor: 2-O- β -glucuronide (M5a) [2]
Overall Oxidation (CYP)	~12% [1] [3]	~12% [2]	Monohydroxylated (M1, M3), des-ethyl (M2) [2]
CYP3A4	--	~10% [2]	--
Renal Excretion (unchanged)	--	~2% [1] [3]	--

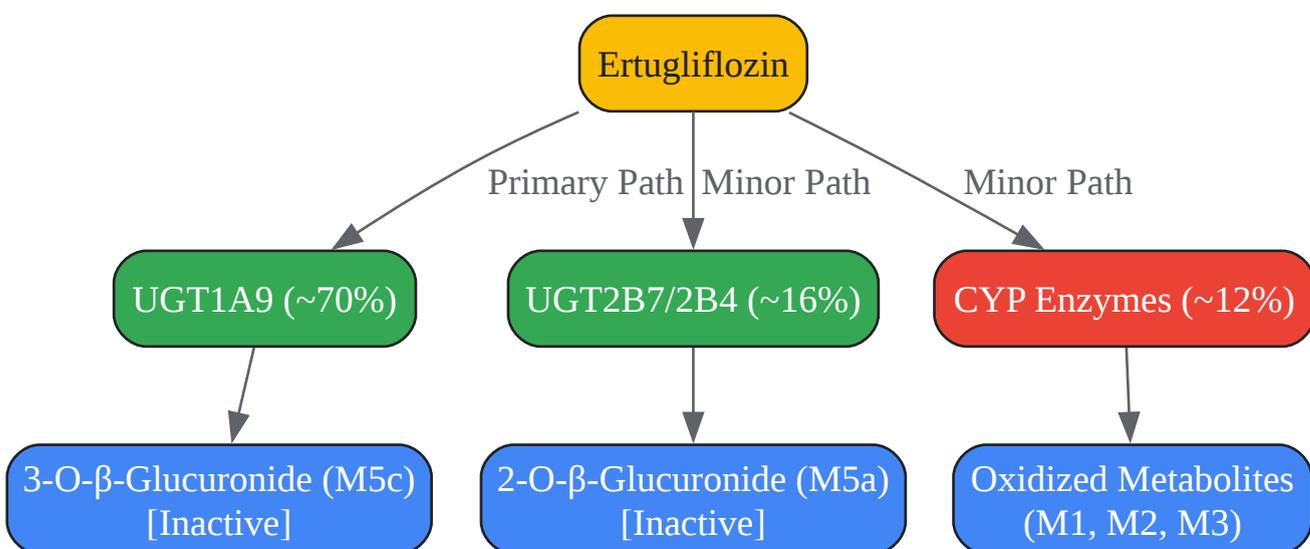
Experimental Evidence and Methodologies

The quantitative profile of **ertugliflozin**'s metabolism was established through standard in vitro phenotyping techniques.

- **Enzyme Kinetics in HLM and Recombinant UGTs:** Studies characterized the kinetics of the two primary glucuronide metabolites (M5c and M5a) in Human Liver Microsomes (HLMs) and recombinant UGT systems. The results showed a much higher intrinsic clearance (CL_{int}) for the formation of the M5c metabolite compared to M5a, indicating UGT1A9 is the high-affinity, high-capacity pathway [2].
- **Chemical Inhibition in HLMs:** To phenotype the enzyme contributions, HLM incubations with **ertugliflozin** were conducted with selective chemical inhibitors:
 - **Digoxin** and **tranilast** (UGT1A9 inhibitors) led to an average reduction in glucuronidation CL_{int} of ~81% [2].
 - **16 β -phenyllongifolol** (UGT2B7/UGT2B4 inhibitor) led to an ~19% reduction in CL_{int} [2].
- **Recombinant Enzyme Scaling:** Kinetic parameters (K_m and V_{max}) were determined using recombinant UGT enzymes. The fraction of metabolism (f_m) was scaled using Relative Activity Factors, confirming UGT1A9 as the major enzyme ($f_m \sim 0.86$) and UGT2B7 as a minor contributor ($f_m \sim 0.14$) [2].

Metabolic Pathway and Clinical Implications

The metabolic fate of **ertugliflozin** can be visualized as a primary flow through UGT-mediated conjugation.



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This metabolic profile has several key clinical implications:

- **Drug-Drug Interaction (DDI) Risk:** As UGT1A9 is the dominant clearance pathway, co-administration with potent UGT1A9 inhibitors (e.g., mefenamic acid) may increase **ertugliflozin** exposure. PBPK modeling predicts an area under the curve ratio (AUCR) of 1.51 when co-administered with mefenamic acid [1]. However, clinically significant interactions with CYP inhibitors are not expected due to the minor role of oxidative metabolism [1].
- **Lack of Clinically Relevant Interactions with Common Therapies:** DDI studies have confirmed that **ertugliflozin** can be co-administered with metformin, sitagliptin, glimepiride, and simvastatin without any clinically meaningful pharmacokinetic interactions [3] [4].
- **Utility of Model-Informed Drug Development (MIDD):** The UGT metabolic profile was successfully incorporated into PBPK models to predict DDIs, supporting regulatory submissions and obviating the need for specific clinical DDI studies [1] [5].

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